molecular formula C22H15N3O2S B2904557 (E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline CAS No. 52644-31-2

(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline

Cat. No. B2904557
CAS RN: 52644-31-2
M. Wt: 385.44
InChI Key: NLQVWVFAENFKJF-MHYSQHLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline, commonly known as BTA-EG6, is a fluorescent probe that has gained significant attention in the scientific community due to its unique properties. This compound is used extensively in the field of biochemistry and cell biology to study protein-protein interactions and membrane dynamics.

Mechanism Of Action

BTA-EG6 works by binding to proteins and membranes and emitting fluorescence when excited by light. This allows researchers to track the movement and interaction of proteins and membranes in living cells. BTA-EG6 has a high binding affinity for proteins and membranes, making it an ideal fluorescent probe for studying protein-protein interactions and membrane dynamics.
Biochemical and Physiological Effects:
BTA-EG6 has no known biochemical or physiological effects on living organisms. This compound is non-toxic and does not interfere with normal cellular processes. However, it is important to note that BTA-EG6 is a synthetic compound and should be handled with care in laboratory settings.

Advantages And Limitations For Lab Experiments

One of the major advantages of BTA-EG6 is its high binding affinity for proteins and membranes. This makes it an ideal fluorescent probe for studying protein-protein interactions and membrane dynamics. BTA-EG6 is also highly fluorescent, allowing researchers to easily track the movement and interaction of proteins and membranes in living cells. However, one limitation of BTA-EG6 is its complex synthesis process, which requires a high level of expertise in organic chemistry.

Future Directions

There are many future directions for the use of BTA-EG6 in scientific research. One area of interest is the study of protein-protein interactions in disease states, such as cancer. BTA-EG6 could be used to study the interaction between cancer cells and the surrounding extracellular matrix. Another area of interest is the study of membrane dynamics in different cell types. BTA-EG6 could be used to study the formation and movement of lipid rafts in different types of cells. Overall, BTA-EG6 has the potential to be a valuable tool in scientific research for many years to come.
Conclusion:
In conclusion, BTA-EG6 is a fluorescent probe that has gained significant attention in the scientific community due to its unique properties. This compound is used extensively in the field of biochemistry and cell biology to study protein-protein interactions and membrane dynamics. BTA-EG6 has a high binding affinity for proteins and membranes, making it an ideal fluorescent probe for studying protein-protein interactions and membrane dynamics. While there are limitations to its use, the potential for future research applications makes BTA-EG6 an important tool in scientific research.

Synthesis Methods

BTA-EG6 is synthesized by a multi-step reaction process that involves the condensation of 2-aminothiophenol with 2-nitrobenzaldehyde to form 2-((2-nitrophenyl)imino)thiazolidin-4-one. This intermediate is then reacted with 4-nitrobenzaldehyde to form the final product, BTA-EG6. The synthesis of BTA-EG6 is a complex process and requires a high level of expertise in organic chemistry.

Scientific Research Applications

BTA-EG6 is widely used in scientific research to study protein-protein interactions and membrane dynamics. This compound is highly fluorescent and can be used to label proteins and membranes. BTA-EG6 has been used to study the interaction between proteins and lipids in cell membranes, as well as the interaction between different proteins in living cells. This compound has also been used to study the dynamics of lipid rafts in cell membranes.

properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c26-25(27)19-13-7-16(8-14-19)4-3-15-23-18-11-9-17(10-12-18)22-24-20-5-1-2-6-21(20)28-22/h1-15H/b4-3+,23-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQVWVFAENFKJF-SCGVHHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=C/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline

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